Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

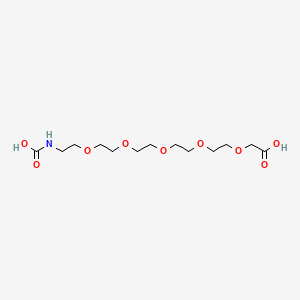

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is a nonionic surfactant widely used in various industrial applications. It is a member of the nonylphenol ethoxylates family, known for its effective emulsifying, dispersing, and wetting properties. This compound is commonly used in detergents, cleaners, and other formulations due to its ability to reduce surface tension and enhance the solubility of hydrophobic substances .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

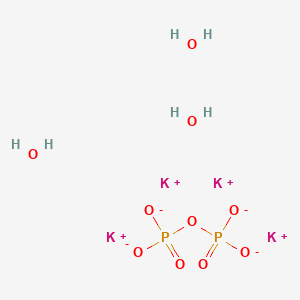

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is synthesized through the polymerization of nonylphenol with ethylene oxide. The reaction typically involves the following steps:

Alkylation: Nonylphenol is produced by the alkylation of phenol with nonene.

Ethoxylation: Nonylphenol is then reacted with ethylene oxide under controlled conditions to form the ethoxylated product. .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale ethoxylation reactors where nonylphenol and ethylene oxide are combined under specific temperature and pressure conditions. Catalysts such as potassium hydroxide or sodium hydroxide are often used to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched undergoes various chemical reactions, including:

Oxidation: The ethoxylate chains can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolyzing Agents: Sulfuric acid, sodium hydroxide.

Major Products

Oxidation: Produces carboxylic acids and aldehydes.

Hydrolysis: Yields nonylphenol and polyethylene glycol.

Wissenschaftliche Forschungsanwendungen

Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched is extensively used in scientific research due to its surfactant properties:

Chemistry: Used as an emulsifier and dispersant in various chemical reactions and formulations.

Biology: Employed in cell lysis buffers and protein extraction protocols.

Medicine: Utilized in drug delivery systems to enhance the solubility of hydrophobic drugs.

Industry: Widely used in detergents, cleaners, and industrial formulations for its ability to reduce surface tension and improve the efficacy of cleaning agents

Wirkmechanismus

The primary mechanism of action of Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched involves its surfactant properties. The compound reduces surface tension by aligning at the interface between hydrophobic and hydrophilic substances, thereby enhancing solubility and dispersion. It interacts with molecular targets such as lipid bilayers in biological membranes, facilitating the breakdown of cell membranes and the release of intracellular contents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Poly(oxy-1,2-ethanediyl),a-(4-nonylphenyl)-w-hydroxy-, branched

- Poly(oxy-1,2-ethanediyl),a-sulfo-w-(nonylphenoxy)-, sodium salt

- Poly(oxy-1,2-ethanediyl),a-(nonylphenyl)-w-hydroxy-, branched, phosphates

Uniqueness

This compound is unique due to its branched structure, which enhances its solubility and interaction with various substances. This structural feature makes it more effective as an emulsifier and wetting agent compared to its linear counterparts .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H184O41/c1-2-3-4-5-6-7-8-9-94-10-12-95(13-11-94)136-93-92-135-91-90-134-89-88-133-87-86-132-85-84-131-83-82-130-81-80-129-79-78-128-77-76-127-75-74-126-73-72-125-71-70-124-69-68-123-67-66-122-65-64-121-63-62-120-61-60-119-59-58-118-57-56-117-55-54-116-53-52-115-51-50-114-49-48-113-47-46-112-45-44-111-43-42-110-41-40-109-39-38-108-37-36-107-35-34-106-33-32-105-31-30-104-29-28-103-27-26-102-25-24-101-23-22-100-21-20-99-19-18-98-17-16-97-15-14-96/h10-13,96H,2-9,14-93H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREZPKDOHVVVDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H184O41 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1982.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((Diethoxyphosphoryl)difluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8205359.png)

![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-phenyl-](/img/structure/B8205386.png)

![dipotassium;4-[4,10-dibromo-7-(4-sulfonatobutyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-7-yl]butane-1-sulfonate](/img/structure/B8205392.png)

![13-hydroxy-10,16-bis(4-nitrophenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205419.png)

![(11bS)-4-Hydroxy-26-di-1-naphthalenyl-4-oxide-dinaphtho[21-d:1'2'-f][132]dioxaphosphepin](/img/structure/B8205420.png)

![13-hydroxy-10,16-dinaphthalen-2-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B8205421.png)

palladium(II)](/img/structure/B8205452.png)